1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound characterized by a pyrrolidine ring substituted with a hydroxyphenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The carboxylic acid group may also play a role in binding to active sites or influencing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
- 3-Hydroxyphenylacetic acid
- 4-Hydroxyphenylacetic acid
- 3-Hydroxybenzoic acid
Comparison: 1-(3-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties compared to simpler hydroxyphenyl derivatives. The combination of the hydroxyphenyl group and the carboxylic acid group in a pyrrolidine framework allows for unique interactions and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-9-3-1-2-8(5-9)12-6-7(11(15)16)4-10(12)14/h1-3,5,7,13H,4,6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCXSGYHQKJLBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387862 | |
Record name | 1-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91891-24-6 | |
Record name | 1-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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